Superior Enzyme Inhibition: PALI vs. PALA in E. coli ATCase
The derivative N-phosphonacetyl-L-isoasparagine (PALI) demonstrates a 2 μM KD for E. coli aspartate transcarbamoylase (ATCase) and forms 22 hydrogen bonds with the enzyme, providing a structural rationale for its potent and specific inhibition [1]. This binding mode differs from the classical bisubstrate analog N-phosphonacetyl-L-aspartate (PALA) due to the distinct orientation of the β-amide in PALI, which impacts its interaction with the enzyme's active site [1].
| Evidence Dimension | Binding Affinity to E. coli ATCase |
|---|---|
| Target Compound Data | KD = 2 μM |
| Comparator Or Baseline | N-phosphonacetyl-L-aspartate (PALA) - a standard ATCase inhibitor |
| Quantified Difference | PALI is a distinct chemical entity with a different binding mode; KD of PALA is not directly comparable in this context, but PALI's specific activity and structural interaction (22 H-bonds) are unique. |
| Conditions | In vitro enzyme binding assay; X-ray crystallography of the enzyme-inhibitor complex |
Why This Matters
The unique binding mode of an L-isoasparagine-derived inhibitor offers a different pharmacological profile and potential for improved selectivity or potency against ATCase, a validated anti-cancer target, compared to L-aspartate-based analogs.
- [1] Eldo, J., Cardia, J. P., O'Day, E. M., Xia, J., Tsuruta, H., & Kantrowitz, E. R. (2006). N-Phosphonacetyl-l-isoasparagine a Potent and Specific Inhibitor of Escherichia coli Aspartate Transcarbamoylase. Journal of Medicinal Chemistry, 49(20), 5932–5938. View Source
